

Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate IUPAC name

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Compound of Interest

Compound Name: Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate

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An In-depth Technical Guide to **Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate**

This technical guide provides a comprehensive overview of **Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate**, a key chemical intermediate in pharmaceutical synthesis. The document details its chemical identity, properties, synthesis protocols, and its role in the development of targeted therapies. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Properties

Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate is a benzoate ester and a piperazine derivative. Its formal IUPAC name is **methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate**[\[1\]](#).

Table 1: Chemical and Physical Properties

Property	Value	Source
IUPAC Name	methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate	PubChem[1]
CAS Number	314268-40-1	PubChem[1]
Molecular Formula	C ₁₄ H ₂₀ N ₂ O ₂	PubChem[1]
Molecular Weight	248.32 g/mol	PubChem[1]
Canonical SMILES	<chem>CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)OC</chem>	PubChem[1]
InChI Key	MEYCYFIWDAQKQK-UHFFFAOYSA-N	PubChem[1]
Physical Form	Solid	CymitQuimica[2]
Purity	Typically ≥97%	CymitQuimica[2]

Synthesis and Experimental Protocols

The synthesis of **Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate** is a critical step in the production of its corresponding carboxylic acid, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor for the anticancer drug Imatinib[3][4]. Several synthetic routes have been established.

Protocol 1: Reductive Amination

One common and efficient method is the direct reductive amination of methyl 4-formylbenzoate with 1-methylpiperazine[5].

Materials:

- Methyl 4-formylbenzoate
- 1-Methylpiperazine
- Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)[3]

- Acetic acid
- Chloroform (CHCl_3) or Methanol (CH_3OH)[3][5]

Procedure:

- A solution of sodium borohydride (20.0 g) is prepared in chloroform (220 mL) and cooled to 0-5 °C in an ice bath[5].
- Acetic acid (140 mL) is added dropwise to the stirred solution over 1 hour, maintaining the temperature at 0-5 °C[5]. The mixture is stirred for an additional 1.5 hours.
- 1-Methylpiperazine (28.0 mL) is added, followed by a solution of methyl 4-formylbenzoate (43.4 g) in chloroform (60 mL)[5].
- The reaction mixture is stirred at a controlled temperature (e.g., 20 °C) for approximately 13 hours[5].
- Upon completion, the reaction is quenched, and the product is extracted using an appropriate solvent.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
- Purification can be achieved through column chromatography or recrystallization to afford pure **Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate**.

Protocol 2: Hydrolysis of the Ester

The synthesized methyl ester is often not isolated but directly hydrolyzed to the corresponding carboxylic acid for use in subsequent steps[4].

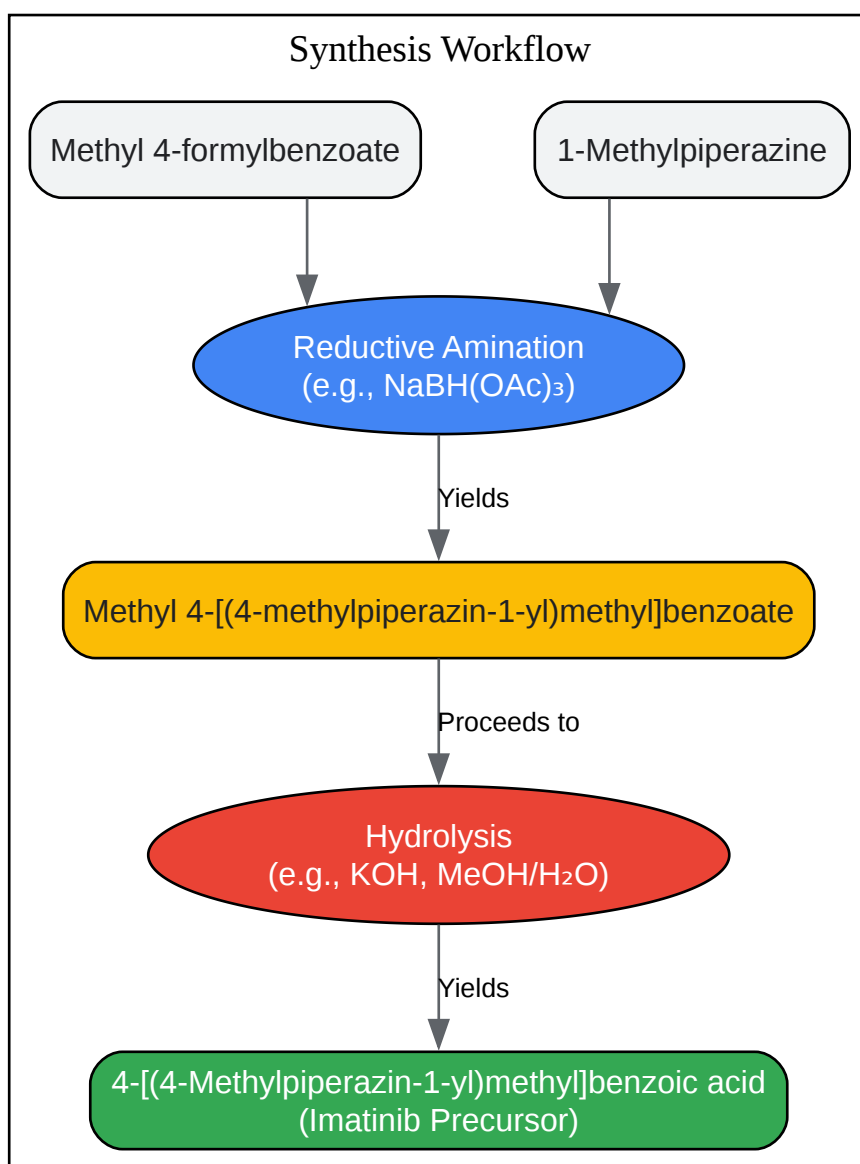
Materials:

- **Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate** hydrochloride (1.25 g)[4]
- Potassium hydroxide (KOH, 0.93 g)[4]

- Methanol (15 mL)[4]
- Water (0.75 mL)[4]
- 2 M Hydrochloric acid (HCl) solution[4]

Procedure:

- **Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate** hydrochloride is dissolved in a methanolic solution of potassium hydroxide[4].
- Water is added, and the mixture is heated to reflux for 1 hour[4].
- After cooling to room temperature, the pH of the mixture is adjusted to 6 using a 2 M HCl solution[4].
- The solvent is removed by evaporation, and the resulting residue containing 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid is dried under vacuum[4].



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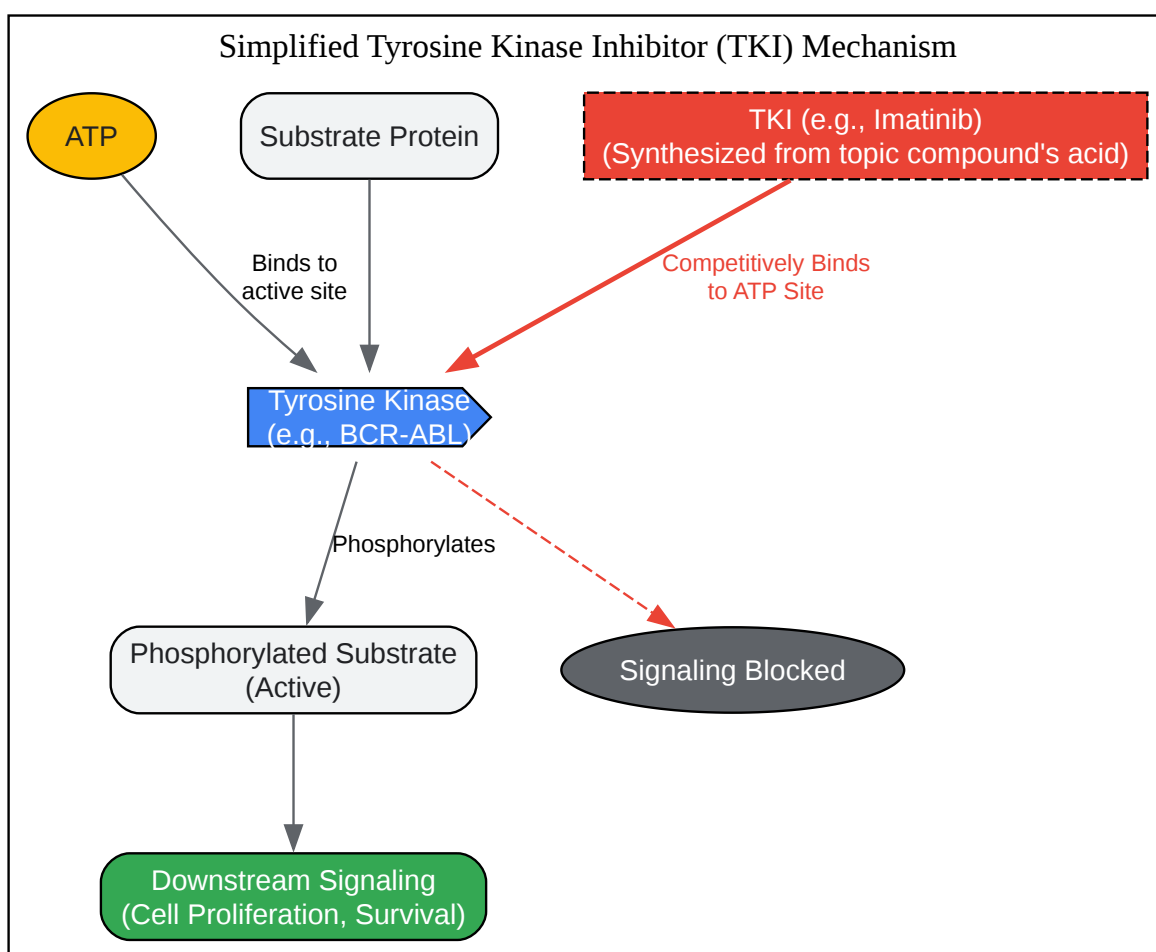
Caption: Synthesis workflow for **Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate** and its subsequent hydrolysis.

Applications in Drug Development

The primary significance of **Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate** lies in its role as a direct precursor to 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid. This acid is a crucial building block for the synthesis of Imatinib, a first-generation tyrosine kinase inhibitor (TKI)[4]

[6]. Imatinib revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs) by targeting specific cancer-driving proteins.

In addition to its role as a synthetic intermediate, related structures containing the piperazine-methyl-benzoate motif have been explored as linkers in Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents designed to induce the degradation of specific target proteins via the ubiquitin-proteasome system[7][8].



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Caption: Simplified mechanism of a Tyrosine Kinase Inhibitor like Imatinib.

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